Thiacloprid amide

Description

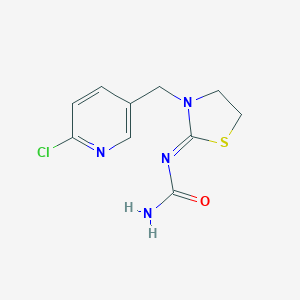

Structure

3D Structure

Properties

IUPAC Name |

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4OS/c11-8-2-1-7(5-13-8)6-15-3-4-17-10(15)14-9(12)16/h1-2,5H,3-4,6H2,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHOZPJYAQQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Thiacloprid Amide: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiacloprid, a member of the neonicotinoid class of insecticides, has been widely utilized in agriculture to control a variety of sucking and chewing insects.[1] Its mechanism of action, like other neonicotinoids, involves the disruption of the insect nervous system by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs).[1] However, the environmental fate and metabolic transformation of thiacloprid are of significant interest to researchers, particularly concerning the formation of its primary metabolite, thiacloprid amide. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and analysis of thiacloprid amide, offering valuable insights for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Thiacloprid amide, also known as YRC 2894-amide, is formed through the hydrolysis of the cyano group of the parent thiacloprid molecule.[2] This transformation results in a distinct set of physicochemical properties that influence its environmental behavior and biological activity.

Chemical Structure

The chemical structures of thiacloprid and thiacloprid amide are presented below.

-

Thiacloprid:

-

Thiacloprid Amide:

-

IUPAC Name: [3-[(6-chloro-3-pyridinyl)methyl]-1,3-thiazolidin-2-ylidene]urea

-

CAS Number: 676228-91-4

-

Molecular Formula: C₁₀H₁₁ClN₄OS

-

Physicochemical Properties

A comparison of the key physicochemical properties of thiacloprid and thiacloprid amide is provided in the table below.

| Property | Thiacloprid | Thiacloprid Amide | Reference(s) |

| Molecular Weight | 252.72 g/mol | 270.74 g/mol | [1] |

| Melting Point | 136 °C | Not available | [1] |

| Water Solubility (20°C) | 185 mg/L | 660 mg/L | [1][3] |

| Vapor Pressure (20°C) | 3.00 x 10⁻⁷ mPa | 3.4 x 10⁻⁷ mPa | [3][4] |

| Log P (octanol-water) | 1.26 | Not available | [4] |

The increased water solubility of thiacloprid amide compared to its parent compound suggests a higher potential for mobility in aqueous environmental compartments.

Synthesis and Formulation

While thiacloprid is synthesized industrially, thiacloprid amide is primarily known as a metabolite.[2] However, for research purposes, a laboratory-scale synthesis of thiacloprid amide can be achieved through the controlled hydrolysis of thiacloprid.

Proposed Laboratory Synthesis of Thiacloprid Amide (via Hydrolysis)

This protocol is a generalized procedure based on the chemical principle of nitrile hydrolysis.

-

Principle: The cyano group of thiacloprid can be hydrolyzed to an amide group under controlled acidic or basic conditions. Mild reaction conditions are crucial to prevent over-hydrolysis to the corresponding carboxylic acid.

-

Materials:

-

Thiacloprid

-

Sulfuric acid (concentrated) or a suitable base (e.g., sodium hydroxide)

-

Water

-

Organic solvent (e.g., ethanol)

-

Neutralizing agent (e.g., sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Protocol:

-

Dissolve thiacloprid in a suitable organic solvent.

-

Slowly add a controlled amount of acid or base catalyst while maintaining a specific temperature (mild heating may be required).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or HPLC).

-

Once the reaction is complete, neutralize the mixture.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude thiacloprid amide.

-

Purify the product using techniques such as recrystallization or column chromatography.

-

Mechanism of Action

Thiacloprid, as a neonicotinoid, exerts its insecticidal effect by acting as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1] This binding leads to an overstimulation of the nerve cells, resulting in paralysis and death of the insect. The binding site for neonicotinoids on the nAChR is distinct from that of acetylcholine.

Metabolism and Environmental Fate

Thiacloprid undergoes metabolic transformation in various organisms and in the environment. The primary metabolic pathway involves the hydrolysis of the cyanoimine group to form thiacloprid amide.[2] This metabolite is generally more persistent in the environment than the parent compound.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Thiacloprid Amide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Thiacloprid amide, a principal metabolite and transformation product of the neonicotinoid insecticide, Thiacloprid. This document is intended for researchers, chemists, and professionals in the fields of drug development, environmental science, and analytical chemistry. It details a robust laboratory-scale synthesis protocol via acid-catalyzed hydrolysis of the parent compound, Thiacloprid. Furthermore, this guide outlines a suite of analytical techniques for the comprehensive characterization and purity assessment of the synthesized amide, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, self-validating protocols, and in-depth data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Thiacloprid and its Amide Derivative

Thiacloprid, {3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene}cyanamide, is a prominent member of the neonicotinoid class of insecticides.[1] Its mode of action involves agonistic interaction with the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The environmental fate and metabolism of Thiacloprid are of significant scientific interest due to the potential for off-target effects and the emergence of metabolites with distinct toxicological profiles.

One of the primary transformation products of Thiacloprid is its corresponding amide, [(2Z)-3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea, hereafter referred to as Thiacloprid amide.[2] This derivative is formed through the hydrolysis of the cyano group of the parent molecule.[3][4] Understanding the synthesis and properties of Thiacloprid amide is crucial for several reasons:

-

Reference Standard Development: A pure, well-characterized standard of Thiacloprid amide is essential for accurate quantification in environmental and biological samples.

-

Toxicological Assessment: Isolating or synthesizing the amide allows for direct toxicological studies to determine its specific effects on target and non-target organisms.

-

Metabolic Pathway Elucidation: Studying the formation of the amide provides insights into the metabolic and degradation pathways of Thiacloprid in various organisms and environmental compartments.[5]

This guide provides the necessary theoretical and practical framework for the successful synthesis and rigorous characterization of Thiacloprid amide.

Synthesis of Thiacloprid Amide via Acid-Catalyzed Hydrolysis

The conversion of the cyanoimine functional group in Thiacloprid to a urea (amide) moiety can be effectively achieved through controlled acid-catalyzed hydrolysis. While enzymatic conversions have been observed, a direct chemical approach offers greater control and scalability in a laboratory setting.[3] The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[6] Careful control of reaction conditions is paramount to prevent over-hydrolysis to the corresponding carboxylic acid.

Rationale for Experimental Choices

-

Choice of Acid: Concentrated sulfuric acid is selected as the catalyst. Its strong protonating ability effectively activates the cyano group. Furthermore, its high boiling point is suitable for reactions requiring elevated temperatures.

-

Solvent System: A mixture of a protic solvent like ethanol and water is used. Ethanol helps to dissolve the organic Thiacloprid starting material, while water acts as the nucleophile for the hydrolysis reaction.

-

Temperature Control: The reaction is initially conducted at a low temperature during the addition of the acid to control the exothermic reaction. Subsequently, gentle heating is applied to drive the reaction to completion without promoting the formation of byproducts or further hydrolysis to the carboxylic acid.

-

Neutralization and Extraction: Sodium bicarbonate is used to neutralize the excess acid. This is a crucial step as it quenches the reaction and allows for the safe extraction of the product into an organic solvent. Ethyl acetate is chosen as the extraction solvent due to its good solvency for Thiacloprid amide and its immiscibility with water.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of Thiacloprid amide.

Detailed Synthesis Protocol

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of Thiacloprid in a mixture of 20 mL of ethanol and 5 mL of water.

-

Acid Addition: Cool the flask in an ice bath to 0-5°C. Slowly add 2.0 mL of concentrated sulfuric acid dropwise while maintaining vigorous stirring. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 50 mL of crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude Thiacloprid amide by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Characterization of Thiacloprid Amide

A multi-faceted analytical approach is essential to confirm the identity, purity, and structure of the synthesized Thiacloprid amide.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Thiacloprid amide.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₄OS | [2] |

| Molecular Weight | 270.74 g/mol | [2] |

| Appearance | Expected to be a solid | - |

| IUPAC Name | [(2Z)-3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea | [2] |

Characterization Workflow

Caption: Workflow for the characterization of Thiacloprid amide.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a reliable method for assessing the purity of the synthesized Thiacloprid amide.

-

Protocol:

-

Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v).

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Monitor the eluent at a wavelength of 242 nm, which is characteristic of the chloropyridinyl chromophore.

-

Sample Preparation: Prepare a standard solution of the synthesized compound in the mobile phase at a concentration of approximately 10 µg/mL.

-

Injection: Inject 20 µL of the sample solution.

-

-

Expected Results: A single, sharp peak should be observed, indicating a high degree of purity. The retention time will be specific to the compound under the given chromatographic conditions.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight and providing structural information through fragmentation analysis.

-

Protocol:

-

Ionization Mode: Use Electrospray Ionization (ESI) in the positive ion mode.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurements.

-

MS Scan: Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain characteristic fragment ions.

-

-

Expected Results:

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | ~271.0415 | Protonated molecular ion of Thiacloprid amide (C₁₀H₁₂ClN₄OS⁺) |

| Fragment 1 | ~126 | Corresponds to the chloropyridinylmethyl cation [C₆H₆ClN]⁺ |

| Fragment 2 | ~145 | Corresponds to the thiazolidinylidene urea fragment |

The fragmentation pattern, particularly the cleavage of the bond between the methylene bridge and the thiazolidine ring, is a key diagnostic feature.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the synthesized molecule. The expected chemical shifts are predicted based on the structure of Thiacloprid amide and known shifts for similar functional groups.

-

Protocol:

-

Solvent: Dissolve the sample in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D correlation spectra (e.g., COSY, HSQC) for complete assignment.

-

-

Predicted ¹H NMR Data (in CDCl₃, δ in ppm):

| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| -NH₂ (Amide) | 5.0 - 7.0 | Broad singlet | 2H | Protons on nitrogen, often broad and exchangeable.[9] |

| Pyridine H-2 | ~8.3 | Doublet | 1H | Aromatic proton adjacent to nitrogen and ortho to the chloro group. |

| Pyridine H-4 | ~7.7 | Doublet of doublets | 1H | Aromatic proton between the chloro and methylene-substituted carbons. |

| Pyridine H-5 | ~7.3 | Doublet | 1H | Aromatic proton adjacent to the chloro group. |

| -CH₂- (Bridge) | ~4.6 | Singlet | 2H | Methylene protons connecting the pyridine and thiazolidine rings. |

| -N-CH₂- (Thiazolidine) | ~3.8 | Triplet | 2H | Methylene protons adjacent to the ring nitrogen.[10] |

| -S-CH₂- (Thiazolidine) | ~3.4 | Triplet | 2H | Methylene protons adjacent to the sulfur atom.[10] |

-

Predicted ¹³C NMR Data (in CDCl₃, δ in ppm):

| Carbon | Predicted Shift (ppm) | Rationale |

| C=O (Amide) | ~160 | Carbonyl carbon of the urea moiety. |

| C=N (Imine) | ~165 | Imine carbon of the thiazolidine ring. |

| Pyridine Carbons | 120 - 150 | Aromatic carbons of the chloropyridinyl ring. |

| -CH₂- (Bridge) | ~45 | Methylene bridge carbon. |

| -N-CH₂- (Thiazolidine) | ~50 | Methylene carbon adjacent to nitrogen. |

| -S-CH₂- (Thiazolidine) | ~30 | Methylene carbon adjacent to sulfur. |

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of Thiacloprid amide from its parent compound, Thiacloprid, through acid-catalyzed hydrolysis. The causality behind the chosen synthetic steps has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow employing HPLC, MS, and NMR has been outlined for the rigorous characterization of the synthesized product. The provided protocols and expected data serve as a valuable resource for researchers requiring a high-purity standard of Thiacloprid amide for various scientific investigations, including environmental monitoring, toxicology studies, and metabolic research. The application of these self-validating methods ensures the generation of high-quality, trustworthy data, which is fundamental to scientific advancement.

References

-

Ge, F., Wang, Y., Liu, C., et al. (2014). Hydrolysis of the neonicotinoid insecticide thiacloprid by the N2-fixing bacterium Ensifer meliloti CGMCC 7333. Applied Microbiology and Biotechnology, 98(19), 8435–8443. [Link]

-

Preetha, G., & Stanley, J. (2019). mechanism of amide hydrolysis. YouTube. [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

ResearchGate. (n.d.). Hydroxylation and hydrolysis of thiacloprid. [Link]

- Google Patents. (n.d.). Process for hydrolysis of nitriles.

-

Chemistry LibreTexts. (2021). Acid-Catalyzed Amide Hydrolysis. [Link]

-

AERU, University of Hertfordshire. (n.d.). Thiacloprid (Ref: YRC 2894). [Link]

-

Serrano, J. M., et al. (2020). In vitro metabolism assessment of thiacloprid in rainbow trout and rat by LC-UV and high resolution-mass spectrometry. Toxicology and Applied Pharmacology, 401, 115091. [Link]

-

Ghosh, A. K., et al. (2005). Proximity effect on the general base catalysed hydrolysis of amide linkage: The role of cationic surfactant, CTABr. Journal of Chemical Sciences, 117(3), 249-256. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

It's Chemistry Time. (2022). Hydrolysis of Amide (Acid & Base catalysed)-Reaction & Mechanism. YouTube. [Link]

-

The Organic Chemistry Tutor. (2023). Preparations and Reactions of Amides and Nitriles. YouTube. [Link]

-

Food and Agriculture Organization of the United Nations. (2006). THIACLOPRID (223). [Link]

-

National Center for Biotechnology Information. (n.d.). Thiacloprid amide. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

-

ResearchGate. (n.d.). Mass spectra and characteristic fragment pattern of thiacloprid at m/z 253. [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21957-21966. [Link]

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiacloprid amide | C10H11ClN4OS | CID 86222983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism assessment of thiacloprid in rainbow trout and rat by LC-UV and high resolution-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. THIAZOLIDINE(504-78-9) 1H NMR [m.chemicalbook.com]

The Formation of Thiacloprid Amide: A Technical Guide to Hydrolytic Transformation Pathways

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the formation of Thiacloprid amide from its parent compound, Thiacloprid. While direct chemical hydrolysis plays a limited role, this document elucidates the more significant microbial transformation pathways that lead to this key metabolite.

Introduction to Thiacloprid and its Environmental Significance

Thiacloprid is a neonicotinoid insecticide, a class of compounds that act on the central nervous system of insects by stimulating nicotinic acetylcholine receptors.[1] Developed by Bayer CropScience, it has been utilized in agriculture to control a range of sucking and chewing insects, such as aphids and whiteflies, on various crops.[1] The environmental fate of Thiacloprid is of considerable interest due to the potential for off-target effects and the accumulation of its transformation products in soil and water systems. One of the primary transformation products identified is Thiacloprid amide.[2] Understanding the pathways of its formation is crucial for accurate environmental risk assessment and the development of effective bioremediation strategies.

Chemical Stability and Abiotic Hydrolysis of Thiacloprid

The persistence of a pesticide in the environment is influenced by several factors, including its susceptibility to hydrolysis, a chemical process where a molecule is cleaved into two parts by the addition of a water molecule.[3]

Influence of pH and Temperature

Studies on the hydrolytic stability of Thiacloprid have demonstrated that it is relatively stable under typical environmental pH conditions.[4] In laboratory settings, Thiacloprid shows stability at pH 5, 7, and 9.[4] The formation of hydrolysis products is minimal, with less than 2% of the applied radioactivity being converted at pH 9.[4] This suggests that abiotic hydrolytic processes are not expected to be a major contributor to the degradation of Thiacloprid in the environment.[4]

The rate of hydrolysis is generally influenced by both pH and temperature, with reactions often occurring more rapidly in acidic or alkaline conditions and at warmer temperatures.[3][5] However, for Thiacloprid, the cyanamide group exhibits considerable resistance to abiotic hydrolysis under a range of environmental conditions.

The Limited Role of Abiotic Hydrolysis in Thiacloprid Amide Formation

The direct chemical hydrolysis of the N-cyanoimine functional group in Thiacloprid to an amide group is not a favored reaction under normal environmental conditions. The stability of the cyanamide group contributes to the overall persistence of the parent molecule in aqueous environments. Consequently, the formation of Thiacloprid amide through purely chemical hydrolysis is considered a minor degradation pathway.

Microbial Transformation: The Primary Pathway to Thiacloprid Amide

While abiotic hydrolysis is limited, the transformation of Thiacloprid to Thiacloprid amide is significantly more pronounced in the presence of soil microorganisms. This biotransformation is a key process in the environmental fate of Thiacloprid.

The Role of Soil Microorganisms

Numerous studies have identified Thiacloprid amide as a major metabolite of Thiacloprid in soil. This conversion is mediated by the enzymatic activity of soil bacteria. For instance, the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333 has been shown to efficiently hydrolyze Thiacloprid to Thiacloprid amide.[6] In one study, this bacterium degraded 86.8% of a 200 mg/L Thiacloprid solution within 60 hours, with 90.9% of the degraded Thiacloprid being converted to Thiacloprid amide.[6]

Enzymatic Basis of the Transformation

The microbial conversion of the cyanamide group of Thiacloprid to an amide is catalyzed by the enzyme nitrile hydratase (NHase).[6] This enzyme facilitates the hydration of a nitrile (in this case, the cyano group) to the corresponding amide. The NHase gene cluster from Ensifer meliloti CGMCC 7333 has been identified and shown to encode a cobalt-type NHase responsible for this transformation.[6]

The high efficiency of this enzymatic process underscores the importance of microbial activity in the degradation of Thiacloprid and the formation of its amide metabolite.

Analytical Methodologies for Thiacloprid and Thiacloprid Amide

Accurate quantification of Thiacloprid and Thiacloprid amide in environmental and biological matrices is essential for research and monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. Common techniques include:

-

Solid-Phase Extraction (SPE): This is a widely used method for the cleanup and pre-concentration of Thiacloprid and its metabolites from water, soil, and biological samples.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly popular for the analysis of pesticide residues in food and agricultural products.

Chromatographic and Spectrometric Analysis

Reversed-phase HPLC coupled with UV or MS/MS detection is the standard for the separation and quantification of Thiacloprid and Thiacloprid amide. LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of low concentrations of these compounds in complex matrices. High-resolution mass spectrometry (HR-MS) can be used for the identification and confirmation of transformation products in the absence of analytical standards.[7][8]

Table 1: Physicochemical Properties of Thiacloprid and Thiacloprid Amide

| Property | Thiacloprid | Thiacloprid Amide |

| Chemical Formula | C₁₀H₉ClN₄S | C₁₀H₁₁ClN₄OS |

| Molar Mass | 252.72 g/mol [1] | 270.74 g/mol |

| IUPAC Name | {(2Z)-3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide[1] | [3-[(6-chloro-3-pyridinyl)methyl]-1,3-thiazolidin-2-ylidene]urea[2] |

| CAS Number | 111988-49-9[1] | 676228-91-4[2] |

Experimental Protocols

The following are generalized protocols for studying the formation of Thiacloprid amide. Researchers should adapt these methods based on their specific experimental goals and available instrumentation.

Protocol for Assessing Abiotic Hydrolysis of Thiacloprid

-

Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 5, 7, and 9.

-

Spiking with Thiacloprid: Add a known concentration of Thiacloprid to each buffer solution in sterile, sealed containers.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling: Collect aliquots from each solution at regular time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

-

Analysis: Analyze the samples for the concentrations of Thiacloprid and Thiacloprid amide using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of Thiacloprid and Thiacloprid amide over time to determine the rate of hydrolysis, if any.

Protocol for Studying Microbial Degradation of Thiacloprid in Soil

-

Soil Collection and Characterization: Collect soil samples and characterize their physicochemical properties (pH, organic matter content, texture).

-

Spiking with Thiacloprid: Treat the soil samples with a known concentration of Thiacloprid. Include a sterilized soil control to differentiate between biotic and abiotic degradation.

-

Incubation: Incubate the soil samples under controlled conditions of temperature and moisture.

-

Sampling: Collect soil subsamples at various time points.

-

Extraction: Extract Thiacloprid and its metabolites from the soil using an appropriate solvent and cleanup procedure (e.g., QuEChERS or SPE).

-

Analysis: Quantify the concentrations of Thiacloprid and Thiacloprid amide in the extracts using LC-MS/MS.

-

Data Analysis: Determine the degradation kinetics of Thiacloprid and the formation kinetics of Thiacloprid amide in both sterile and non-sterile soil to assess the role of microorganisms.

Visualizations

Caption: Microbial transformation of Thiacloprid to Thiacloprid Amide.

Caption: Experimental workflow for studying microbial degradation of Thiacloprid.

Conclusion

The formation of Thiacloprid amide from Thiacloprid is a process predominantly driven by microbial activity rather than abiotic hydrolysis. Thiacloprid is relatively stable to hydrolysis under typical environmental pH conditions. However, in soil environments, microorganisms possessing nitrile hydratase enzymes can efficiently transform the cyanamide group of Thiacloprid into an amide group, forming Thiacloprid amide. A thorough understanding of this biotransformation pathway is essential for predicting the environmental fate of Thiacloprid and for developing strategies to mitigate its potential impacts. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to further investigate this important environmental process.

References

-

Food and Agriculture Organization of the United Nations. (n.d.). THIACLOPRID (223). Retrieved from [Link]

-

Gautam, K., & Dubey, S. K. (2023). Understanding the Environmental Impact of Thiamethoxam and Implementing Biological Mitigation Strategies. ResearchGate. Retrieved from [Link]

-

LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

-

Estrada, L. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Nature Communications. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiacloprid. Retrieved from [Link]

-

Serrano, J. M., et al. (2020). In vitro metabolism assessment of thiacloprid in rainbow trout and rat by LC-UV and high resolution-mass spectrometry. National Institutes of Health. Retrieved from [Link]

-

Ge, F., et al. (2014). Hydrolysis of the neonicotinoid insecticide thiacloprid by the N2-fixing bacterium Ensifer meliloti CGMCC 7333. ResearchGate. Retrieved from [Link]

-

University of Hertfordshire. (2024). Thiacloprid (Ref: YRC 2894). AERU. Retrieved from [Link]

-

Khan Academy. (2019). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thiacloprid amide. PubChem. Retrieved from [Link]

-

Chen, X., et al. (2021). The Degradation Dynamics and Rapid detection of Thiacloprid and its Degradation Products in Water and Soil by UHPLC-QTOF-MS. ResearchGate. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

-

Al-Ghamdi, A. S., et al. (2022). The Neonicotinoid Thiacloprid Interferes with the Development, Brain Antioxidants, and Neurochemistry of Chicken Embryos and Alters the Hatchling Behavior: Modulatory Potential of Phytochemicals. PubMed Central. Retrieved from [Link]

Sources

- 1. Thiacloprid - Wikipedia [en.wikipedia.org]

- 2. Thiacloprid amide | C10H11ClN4OS | CID 86222983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atticusllc.com [atticusllc.com]

- 4. fao.org [fao.org]

- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro metabolism assessment of thiacloprid in rainbow trout and rat by LC-UV and high resolution-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Microbial Conversion of Thiacloprid to Thiacloprid Amide: A Technical Guide

Introduction: The Environmental Fate of Thiacloprid and the Significance of Microbial Biotransformation

Thiacloprid, a prominent member of the neonicotinoid class of insecticides, has been extensively used in agriculture to control a wide range of sucking and chewing insects.[1][2] Its systemic nature and high efficacy have made it a valuable tool for crop protection. However, the widespread application of Thiacloprid has raised environmental concerns due to its potential persistence in soil and water and its impact on non-target organisms.[1][3] Understanding the environmental fate of Thiacloprid is paramount for assessing its ecological risk and developing sustainable agricultural practices.

Microbial degradation has emerged as a crucial pathway for the dissipation of Thiacloprid in the environment.[3][4] A diverse array of microorganisms possess the enzymatic machinery to transform Thiacloprid into various metabolites, thereby reducing its parental toxicity and facilitating its complete mineralization. Among the initial and critical steps in its microbial degradation is the conversion of Thiacloprid to its primary metabolite, Thiacloprid amide.[5][6] This technical guide provides an in-depth exploration of this pivotal biotransformation pathway, elucidating the enzymatic mechanisms, the key microbial players, and the experimental methodologies employed to investigate this process.

The Core Transformation: From Cyanoimino to Carbamoylimino

The microbial degradation of Thiacloprid to Thiacloprid amide is characterized by the hydration of the N-cyanoimino group of the parent molecule. This enzymatic reaction results in the formation of an N-carbamoylimino group, yielding the more polar and generally less toxic Thiacloprid amide.[6] This conversion is a critical detoxification step and a gateway to further degradation of the molecule.

Caption: Microbial degradation pathway of Thiacloprid to Thiacloprid amide.

The Enzymatic Catalyst: Nitrile Hydratase at the Helm

The primary enzyme responsible for the conversion of Thiacloprid to Thiacloprid amide is nitrile hydratase (NHase) .[5][6][7] NHases are metalloenzymes that catalyze the hydration of nitrile compounds to their corresponding amides.[7][8] In the context of Thiacloprid degradation, the NHase targets the cyano group within the N-cyanoimino moiety.

The catalytic mechanism of NHase involves a metal center, typically iron (Fe-type NHase) or cobalt (Co-type NHase), which activates a water molecule for nucleophilic attack on the carbon atom of the nitrile group.[9] This enzymatic process is highly specific and efficient, making it a key determinant in the microbial metabolism of cyano-containing xenobiotics like Thiacloprid.[7] Studies have shown that both subunits of cobalt-type nitrile hydratase, the α-subunit (tnhA) and the β-subunit (tnhB), are involved in the transformation of Thiacloprid to Thiacloprid amide.[5]

While nitrile hydratase is the principal enzyme for this specific transformation, other enzymes, such as cytochrome P450 monooxygenases (CYPs) , play a broader role in the overall degradation of neonicotinoids.[3][10][11] CYPs are involved in oxidative metabolic pathways, including hydroxylation and demethylation, which can lead to the formation of other Thiacloprid metabolites.[10] However, for the direct conversion to Thiacloprid amide, nitrile hydratase is the key player.[7][12]

The Microbial Workforce: Key Degraders of Thiacloprid

A variety of bacteria capable of degrading Thiacloprid have been isolated from contaminated soils and water.[4][13] These microorganisms utilize Thiacloprid as a source of carbon and/or nitrogen, initiating its breakdown through the production of specific enzymes. Some of the well-characterized Thiacloprid-degrading bacteria include:

| Microbial Genus/Species | Key Characteristics | Reference |

| Microvirga flocculans | A nitrogen-fixing bacterium demonstrated to transform Thiacloprid through hydroxylation and hydration to produce Thiacloprid amide and 4-hydroxy Thiacloprid. | [5] |

| Variovorax boronicumulans | Strain J1 of this species was found to metabolize Thiacloprid primarily through the hydrolysis of the N-cyanoimino group to form Thiacloprid amide. | [6] |

| Pseudomonas spp. | Various species within this genus are known for their metabolic versatility and have been implicated in the degradation of Thiacloprid and other neonicotinoids. | [5] |

| Rhodococcus spp. | Known for their robust enzymatic systems, including nitrile hydratases, making them effective degraders of nitrile-containing compounds. | [8] |

The isolation and characterization of these microorganisms are crucial for developing bioremediation strategies for environments contaminated with Thiacloprid.

Investigative Workflow: From Isolation to Mechanistic Insight

The elucidation of the microbial degradation pathway of Thiacloprid to Thiacloprid amide involves a systematic experimental approach. This workflow integrates microbiological, biochemical, and analytical techniques to provide a comprehensive understanding of the process.

Caption: Experimental workflow for studying Thiacloprid degradation.

Experimental Protocols

1. Enrichment and Isolation of Thiacloprid-Degrading Microorganisms:

-

Objective: To isolate microorganisms from environmental samples capable of utilizing Thiacloprid as a growth substrate.

-

Methodology:

-

Collect soil or water samples from a Thiacloprid-contaminated site.

-

Inoculate a minimal salt medium (MSM) containing Thiacloprid as the sole source of carbon and nitrogen with the environmental sample.

-

Incubate under appropriate conditions (e.g., 30°C, 150 rpm).

-

Perform serial dilutions and plate on MSM agar plates containing Thiacloprid to obtain isolated colonies.

-

Purify the colonies by repeated streaking.

-

2. Identification of Isolated Microorganisms:

-

Objective: To identify the isolated bacterial strains.

-

Methodology:

-

Extract genomic DNA from the purified bacterial isolates.

-

Amplify the 16S rRNA gene using universal bacterial primers via Polymerase Chain Reaction (PCR).

-

Sequence the PCR product and compare the sequence with databases (e.g., NCBI BLAST) for identification.

-

3. Degradation and Metabolite Identification Studies:

-

Objective: To confirm the degradation of Thiacloprid and identify the resulting metabolites.

-

Methodology:

-

Inoculate a liquid culture of the isolated strain with a known concentration of Thiacloprid.

-

Collect samples at different time intervals.

-

Extract the remaining Thiacloprid and its metabolites from the culture medium using a suitable organic solvent (e.g., acetonitrile).[14]

-

Analyze the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for the detection and quantification of Thiacloprid and Thiacloprid amide.[14][15]

-

4. Enzyme Assays and Genetic Analysis:

-

Objective: To identify and characterize the enzyme responsible for the transformation.

-

Methodology:

-

Prepare cell-free extracts from the degrading microorganism.

-

Perform an in vitro enzyme assay by incubating the cell-free extract with Thiacloprid and monitoring the formation of Thiacloprid amide.

-

Use degenerate primers based on known nitrile hydratase gene sequences to amplify the corresponding gene from the genomic DNA of the isolate.

-

Clone the amplified gene into an expression vector and express the recombinant enzyme in a host organism like E. coli.

-

Confirm the activity of the recombinant enzyme towards Thiacloprid.

-

Conclusion: Leveraging Microbial Capabilities for Environmental Stewardship

The microbial transformation of Thiacloprid to Thiacloprid amide represents a critical first step in the natural attenuation of this widely used insecticide. The elucidation of this pathway, driven by the enzymatic prowess of nitrile hydratase in various soil bacteria, provides a foundational understanding of the environmental fate of Thiacloprid. This knowledge is not merely academic; it forms the scientific bedrock for the development of innovative bioremediation strategies. By harnessing the power of these specialized microorganisms, we can devise effective and environmentally benign approaches to mitigate the potential ecological risks associated with Thiacloprid contamination, thereby fostering a more sustainable approach to agriculture and environmental management.

References

-

Frontiers in Microbiology. (n.d.). Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of THIA and associated enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). General proposed for thiacloprid Th biodegradation by microbial process. Retrieved from [Link]

-

ResearchGate. (n.d.). The Degradation Dynamics and Rapid detection of Thiacloprid and its Degradation Products in Water and Soil by UHPLC-QTOF-MS | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial metabolic pathway of thiacloprid and their intermediate products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro metabolism assessment of thiacloprid in rainbow trout and rat by LC-UV and high resolution-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial degradation pathways of thiacloprid (based on Zhao et al., 2009). Retrieved from [Link]

- Google Patents. (n.d.). EP0666321B1 - Process for production of amide compounds using microorganism.

-

ResearchGate. (n.d.). Microbial degradation pathways of thiacloprid (A) and thiamethoxam (B) in soil (Source). Retrieved from [Link]

-

PubMed. (n.d.). Biodegradation of Neonicotinoid Insecticides Thiacloprid and Thiamethoxam by Microorganisms: Metabolic Process, Metabolic Enzymes and Toxicity Assessments of their Metabolites. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). THIACLOPRID (223) The first draft was prepared by Mr. Christian Sieke, Federal Institute for Risk Assessment, Germany EXPLANATIO. Retrieved from [Link]

-

PubMed. (n.d.). Imidacloprid insecticide metabolism: human cytochrome P450 isozymes differ in selectivity for imidazolidine oxidation versus nitroimine reduction. Retrieved from [Link]

-

MDPI. (2024, January 19). Neonicotinoid Insecticide-Degrading Bacteria and Their Application Potential in Contaminated Agricultural Soil Remediation. Retrieved from [Link]

-

Taylor & Francis Online. (2023, May 25). Simultaneous determination of thiacloprid and its five metabolites in vegetables and flowers using QuEChERS combined with HPLC-MS/MS. Retrieved from [Link]

-

ACS Publications. (2021, September 1). Nitrile Hydratases: From Industrial Application to Acetamiprid and Thiacloprid Degradation | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

IntechOpen. (2021, August 27). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Retrieved from [Link]

-

ACS Publications. (n.d.). Biotransformation of the Neonicotinoid Insecticide Thiacloprid by the Bacterium Variovorax boronicumulans Strain J1 and Mediation of the Major Metabolic Pathway by Nitrile Hydratase | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Cytpchrome P450 CYP4G68 Is Associated with Imidacloprid and Thiamethoxam Resistance in Field Whitefly, Bemisia tabaci (Hemiptera: Gennadius). Retrieved from [Link]

-

PubMed. (n.d.). Imidacloprid is degraded by CYP353D1v2, a cytochrome P450 overexpressed in a resistant strain of Laodelphax striatellus. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitrilase and amidase activities of various actinobacteria (see ''Materials and methods'' section for details). Retrieved from [Link]

-

PubMed. (n.d.). Metabolomic analysis of honey bee, Apis mellifera L. response to thiacloprid. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolomic analysis of honey bee, Apis mellifera L. response to thiacloprid | Request PDF. Retrieved from [Link]

Sources

- 1. In vitro metabolism assessment of thiacloprid in rainbow trout and rat by LC-UV and high resolution-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation of Neonicotinoid Insecticides Thiacloprid and Thiamethoxam by Microorganisms: Metabolic Process, Metabolic Enzymes and Toxicity Assessments of their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

Technical Monograph: Characterization and Analysis of Thiacloprid Amide (Metabolite M02)

Executive Summary

Thiacloprid amide (CAS: 676228-91-4), frequently designated in regulatory dossiers as Metabolite M02 , represents the primary hydrolytic degradation product of the neonicotinoid insecticide thiacloprid. Chemically, it is the urea derivative formed via the hydration of the parent compound's cyanoimine moiety.

For researchers in environmental fate and drug development, Thiacloprid amide is a critical analyte. It serves as a marker for groundwater contamination potential and is a requisite target in residue definition studies (EFSA, EPA). Unlike the parent thiacloprid, which acts on nicotinic acetylcholine receptors (nAChRs), the amide metabolite exhibits significantly altered physicochemical properties, necessitating distinct extraction and mass spectrometry protocols.

Physicochemical Characterization

The nomenclature for this compound can be ambiguous in literature. While chemically a urea derivative, it is universally cataloged as "Thiacloprid amide" in pesticide metabolism databases due to the hydration of the nitrile group (

Table 1: Chemical Identity & Properties

| Parameter | Data Specification |

| Common Name | Thiacloprid amide (Metabolite M02) |

| IUPAC Name | {3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}urea |

| CAS Registry Number | 676228-91-4 |

| Molecular Formula | |

| Molecular Weight | 270.74 g/mol |

| Parent Compound | Thiacloprid (MW 252.[1][2][3][4][5]72) |

| Structural Change | Hydration of cyanoimine ( |

| Solubility | Higher polarity than parent; water-soluble |

| SMILES | C1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl |

Formation Mechanism & Environmental Fate

Understanding the formation of Thiacloprid amide is essential for designing forced degradation studies or interpreting soil column leaching data.

Mechanism of Action

The transformation is a hydrolysis reaction. The electron-withdrawing cyano group on the parent thiacloprid is susceptible to nucleophilic attack by water, particularly under alkaline conditions or enzymatic catalysis in soil (via nitrile hydratase activity in soil bacteria).

Pathway Logic:

-

Transition: Nucleophilic attack of

on the nitrile carbon.[4] -

Product State: Tautomerization yields the stable urea derivative (Thiacloprid amide).[4]

Visualization: Degradation Pathway

The following diagram illustrates the primary degradation route from the parent insecticide to the amide metabolite and subsequent breakdown products.

Analytical Methodologies (LC-MS/MS)

For accurate quantification, researchers must differentiate the amide from the parent. The amide is more polar, resulting in shorter retention times on Reverse Phase (C18) columns.

Protocol: High-Performance Liquid Chromatography - Tandem Mass Spectrometry

Objective: Quantitation of Thiacloprid amide in soil or water matrices.[4]

1. Sample Preparation (Solid Phase Extraction)

-

Cartridge: Polymeric Weak Cation Exchange (e.g., Strata-X-CW) or Hydrophilic-Lipophilic Balance (HLB).[4]

-

Conditioning: 3 mL Methanol followed by 3 mL Water.[4]

-

Loading: Load aqueous sample (pH adjusted to 7.0).

-

Wash: 5% Methanol in water (removes salts).[4]

-

Elution: 100% Acetonitrile or Methanol.[4]

-

Reconstitution: Evaporate to dryness under

; reconstitute in Mobile Phase A/B (90:10).

2. LC Conditions

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).[4]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

-

Gradient:

3. MS/MS Parameters (MRM Mode)

-

Ionization: Electrospray Ionization (ESI), Positive Mode (

). -

Source Temperature: 350°C.[4]

-

Capillary Voltage: 3.5 kV.[4]

Table 2: MRM Transitions for Thiacloprid Amide

| Analyte | Precursor Ion ( | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |

| Thiacloprid Amide | 271.0 ( | 228.0 | 126.0 | 15 - 20 eV |

| Thiacloprid (Parent) | 253.0 | 126.0 | 186.0 | Varies |

Note: The shift from 253 (parent) to 271 (amide) confirms the addition of water (+18 Da).

Regulatory & Toxicological Context

While Thiacloprid itself is a "candidate for substitution" in the EU due to endocrine disruption concerns, the amide metabolite (M02) is generally considered of lower toxicological significance compared to the parent.

-

Groundwater Limits: In the EU, if M02 is classified as "non-relevant," it may not be subject to the strict 0.1 µg/L limit applied to the parent pesticide, depending on specific member state interpretations of its genotoxicity profile (usually negative).

References

-

PubChem. (2024).[4] Thiacloprid amide (Compound Summary).[3][4][16][17] National Library of Medicine.[4] [Link][4]

-

Food and Agriculture Organization (FAO). (2006).[4] Pesticide Residues in Food: Thiacloprid Evaluation.[4][Link]

Sources

- 1. Thiacloprid | CAS 111988-49-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiacloprid amide | C10H11ClN4OS | CID 86222983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiacloprid CAS#: 111988-49-9 [m.chemicalbook.com]

- 6. researchtrends.net [researchtrends.net]

- 7. eur-lex.europa.eu [eur-lex.europa.eu]

- 8. fao.org [fao.org]

- 9. Amide Synthesis [fishersci.dk]

- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 11. Statement on the short-term (acute) dietary risk assessment and evaluation of confirmatory data for certain maximum residue levels (MRLs) for thiacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. accustandard.com [accustandard.com]

- 17. Thiacloprid Metabolite M02 | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 18. researchgate.net [researchgate.net]

Photolytic Fate of Thiacloprid: Kinetics, Amide Formation, and Analytical Profiling

Executive Summary

This technical guide details the photodegradation mechanisms of Thiacloprid (THI), specifically focusing on the hydrolysis of the cyanoimine moiety to form Thiacloprid amide (M02). Designed for analytical chemists and environmental fate scientists, this document synthesizes kinetic data, reaction pathways, and validated LC-MS/MS protocols. The formation of the amide metabolite represents a critical control point in environmental risk assessment, as it alters the polarity and toxicity profile of the parent neonicotinoid.

Part 1: Mechanistic Principles of Degradation

The Cyanoimine Hydrolysis Pathway

Thiacloprid contains a cyanoimine functional group (

This process is not a simple hydrolysis but a photo-assisted hydration. The reaction proceeds through an excited state intermediate, leading to the addition of water across the nitrile triple bond, converting the cyano group into a primary amide.

Key Transformation:

-

Parent: Thiacloprid (

) -

Mass Shift: +18 Da (Hydration)

Degradation Pathway Diagram

The following diagram illustrates the primary degradation route and the divergence into secondary metabolites.

Figure 1: Primary photodegradation pathway of Thiacloprid showing the critical hydration step to the amide form.

Part 2: Kinetic Profiling

The rate of Thiacloprid degradation follows pseudo-first-order kinetics (

Comparative Half-Life Data ( )

The following data aggregates findings from aqueous photolysis and soil thin-film experiments.

| Matrix Condition | Light Source | Rate Constant ( | Notes | |

| Distilled Water | Xenon Arc (Simulated Sun) | 5.4 – 6.3 hours | Slower without sensitizers. | |

| Natural Water | Natural Sunlight | 3.7 – 4.7 hours | Dissolved Organic Matter (DOM) acts as a photosensitizer. | |

| Soil (Thin Film) | Natural Sunlight | 7.9 hours | Rapid surface degradation; depth-dependent. | |

| Soil (Bulk) | Aerobic Dark | 3 – 27 days | Varies | Microbial metabolism dominates over photolysis in bulk soil. |

| TiO2 Slurry | UV-A (365 nm) | < 1 hour | > | Photocatalysis via |

Technical Insight: The rapid degradation in natural water compared to distilled water suggests that indirect photolysis (mediated by nitrate or humic acid generated radicals) plays a significant role alongside direct photolysis.

Part 3: Experimental Protocols

Photolysis Simulation Workflow

To generate Thiacloprid amide for identification or kinetic validation, the following self-validating protocol is recommended.

Equipment:

-

Atlas Suntest or Xenon Arc Lamp (cutoff filter

nm to simulate stratospheric shielding). -

Quartz reaction vessels (borosilicate filters UV-B, quartz allows full transmission).

-

Temperature control unit (maintain

).

Step-by-Step Methodology:

-

Preparation: Dissolve Thiacloprid (analytical standard) in sterile buffered water (pH 7) to a concentration of 10 mg/L. Use a co-solvent (Acetonitrile < 1% v/v) only if solubility is an issue, though Thiacloprid is moderately water-soluble (185 mg/L).

-

Dark Control: Wrap duplicate vessels in double-layer aluminum foil. These serve as the thermal control to calculate

. -

Irradiation: Expose samples to continuous irradiation (

). -

Sampling: Aliquot 1 mL samples at

hours. -

Quenching: Immediately store samples in amber vials at 4°C. If investigating radical mechanisms, add a scavenger (e.g., isopropanol) to specific aliquots to halt

reactions.

Workflow Diagram

Figure 2: Experimental workflow for determining photolytic half-life and metabolite formation.

Part 4: Analytical Methodologies (LC-MS/MS)

Accurate quantification requires distinguishing the amide metabolite from the parent, which share the same chloropyridinyl core.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B (0-1 min)

90% B (8 min) -

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (MRM Mode)

Thiacloprid and its amide are analyzed in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) | Structural Logic |

| Thiacloprid | 253.0 | 126.0 | 186.0 | 20 - 25 | Loss of cyano-thiazolidine group yields chloropyridinyl cation (126). |

| Thiacloprid Amide | 271.0 | 126.0 | 230.0 | 18 - 22 | Parent + 18 (Water). Retains chloropyridinyl core (126). |

Analytical Note: The transition

Part 5: Environmental Implications

The formation of Thiacloprid amide (M02) is a detoxification step regarding insecticidal activity (loss of affinity for nAChR), but it alters environmental mobility.

-

Solubility: The amide is more water-soluble than the parent, potentially increasing leaching into groundwater in porous soils.

-

Regulatory Status: According to EFSA and EPA reviews, the amide is generally considered of lower toxicological concern than the parent, but it is a "relevant metabolite" for groundwater monitoring in some jurisdictions due to its persistence.

References

-

Zheng, L., et al. (2024). Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments.[1][2] Bulletin of Environmental Contamination and Toxicology. Link

-

University of Hertfordshire. (2025). Thiacloprid-amide (Metabolite M02) Data Sheet.[3] PPDB: Pesticide Properties DataBase. Link

-

Sacco, O., et al. (2025). Photocatalytic Degradation of Thiacloprid Using Tri-Doped TiO2 Photocatalysts. Catalysts.[4] Link

-

Dellarciprete, M. L., et al. (2011). Degradation of thiacloprid in aqueous solution by UV and UV/H2O2 treatments.[5] Water Research. Link

Sources

- 1. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiacloprid-amide (Ref: KK02254) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Whitepaper: The Biological Activity of Thiacloprid Amide as a Key Metabolite

An In-depth Technical Guide for Researchers and Toxicologists

Executive Summary

Thiacloprid, a neonicotinoid insecticide, undergoes environmental and biological transformation into several metabolites, among which thiacloprid amide (YRC 2894-amide) is of significant toxicological concern. This guide provides a comprehensive analysis of the biological activity of thiacloprid amide, moving beyond the parent compound to explore the nuanced and often heightened effects of its primary metabolite. We will dissect its formation, comparative toxicity, environmental persistence, and the advanced methodologies required for its accurate study. Notably, emerging evidence indicates that thiacloprid amide can exhibit greater cytotoxicity than thiacloprid in certain biological systems, underscoring the critical need to include major metabolites in comprehensive risk assessments. This document is intended for researchers, toxicologists, and regulatory scientists engaged in the evaluation of pesticide safety and environmental impact.

Introduction to Thiacloprid: The Parent Compound

Thiacloprid belongs to the chloronicotinyl subclass of neonicotinoid insecticides.[1] Like its counterparts, its primary mode of action is as an agonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[2][3] This binding leads to an overstimulation of the nerve cells, resulting in paralysis and death.[2] Thiacloprid was developed for broad-spectrum control of sucking and biting insect pests on a variety of crops.[2] However, its environmental prevalence and the subsequent formation of metabolites have raised concerns about its effects on non-target organisms and human health.[1][4]

Metabolic Transformation: The Genesis of Thiacloprid Amide

The biological activity of thiacloprid is not confined to the parent molecule. In various environmental compartments and biological systems, it is metabolized into other compounds, with thiacloprid amide being a major transformation product.

2.1. Key Metabolic Pathways

The conversion of the cyanoimino group of thiacloprid to a ureido group forms thiacloprid amide. This transformation can occur through both microbial and abiotic processes. In soil, thiacloprid amide is a primary degradation byproduct.[5] Studies have also identified microorganisms, such as the yeast Rhodotorula mucilaginosa, capable of degrading thiacloprid into its amide derivative, likely via a nitrile hydratase (NHase) mediated pathway.[6]

dot

Caption: Metabolic conversion of Thiacloprid to its primary metabolite, Thiacloprid Amide.

Core Biological Activity of Thiacloprid Amide

Understanding the biological activity of thiacloprid amide is crucial, as it may differ significantly from the parent compound. Its formation represents a process of metabolic activation, leading to altered toxicity profiles.

3.1. Mode of Action

While thiacloprid is a known partial agonist of insect nAChRs, specific data on the direct nAChR binding affinity of thiacloprid amide is less prevalent in public literature.[7] However, its structural similarity suggests it may interact with similar neural targets. The critical takeaway for researchers is that the toxicological endpoint may result from the combined action of the parent compound and its more persistent, and sometimes more potent, metabolites.

3.2. Comparative Toxicological Profile

A growing body of evidence suggests that metabolites of neonicotinoids can be more hazardous than the parent compounds. A pivotal study demonstrated that thiacloprid amide exhibited significantly higher cytotoxicity towards fish leukocytes than thiacloprid itself.[8] This highlights a critical flaw in toxicological assessments that focus solely on the parent insecticide.

| Compound | Organism/System | Effect | Finding | Reference |

| Thiacloprid | Springtail (Folsomia candida) | LC50 (Survival) | 9.0 mg/kg dry soil | [9][10] |

| Thiacloprid | Springtail (Folsomia candida) | EC50 (Reproduction) | 1.5 mg/kg dry soil | [9][10] |

| Thiacloprid Amide | Fish Leukocytes | Cytotoxicity | More cytotoxic than parent compound | [8] |

| Thiacloprid | Earthworm (Eisenia andrei) | Growth & Maturation | Significant effects at 0.03125 mg/kg | [11] |

| Thiacloprid | Zebrafish (Danio rerio) | Neurodevelopment | Induced developmental toxicity and hypoactivity | [12] |

| Thiacloprid | Bumblebee (Bombus terrestris) | Colony Development | Reduced production of new queens by 46% | [13] |

3.3. Neurotoxicity

The parent compound, thiacloprid, is a confirmed neurotoxicant.[3] Early-stage exposure in zebrafish has been shown to induce persistent behavioral alterations, including hypoactivity and depressive-like behaviors, linked to the disruption of the serotonergic system and oxidative stress.[12] In chicken embryos, thiacloprid exposure led to developmental neurotoxicity by inducing oxidative injury and inflammation in the brain.[14][15] Given that thiacloprid amide is a major and persistent metabolite, its contribution to these observed neurotoxic effects is a critical area for further investigation. The disruption of neurotransmission and neurodevelopment is a key mechanism of toxicity.[12]

3.4. Genotoxicity

Studies have indicated that thiacloprid may exert a cytotoxic and cytostatic effect on human peripheral blood lymphocytes, potentially through DNA damage.[16] The capacity of thiacloprid to interact with and alter the structure and stability of DNA necessitates further evaluation of its metabolite, thiacloprid amide, for similar genotoxic potential.

Environmental Fate and Ecotoxicological Significance

The conversion to thiacloprid amide has profound implications for the environmental risk profile of the parent insecticide.

4.1. Persistence and Mobility

Thiacloprid amide is moderately persistent in soil, with laboratory DT50 (time to 50% dissipation) values averaging around 52.5 days and field DT50 values extending to 128 days.[17][18] It is considered moderately mobile, with a high potential for leaching into groundwater.[17] This persistence means that non-target organisms can be exposed to thiacloprid amide for extended periods following an initial application of thiacloprid.

| Environmental Parameter | Value | Interpretation | Source |

| Soil Aerobic DT₅₀ (Lab) | 52.5 days | Moderately Persistent | [17] |

| Soil Aerobic DT₅₀ (Field) | 128 days | Persistent | [17] |

| K_foc_ (Organic Carbon Partition Coeff.) | 258 mL g⁻¹ | Moderately Mobile | [17] |

| GUS (Groundwater Ubiquity Score) | 3.53 | High Leachability | [17] |

4.2. Impact on Non-Target Organisms

The persistence and biological activity of thiacloprid amide pose a significant threat to non-target species.

-

Aquatic Life: As noted, thiacloprid amide is more cytotoxic to fish leukocytes than its parent compound, indicating a heightened risk to aquatic vertebrates.[8]

-

Soil Organisms: The parent compound, thiacloprid, has demonstrated sublethal effects on crucial soil organisms like earthworms, affecting their growth and maturation at environmentally relevant concentrations.[11] The persistence of the amide metabolite likely contributes to this long-term toxicity.

-

Pollinators: While many studies focus on the parent compound's impact on bees, such as impaired learning, memory, and foraging behavior, the presence of metabolites in pollen and nectar is an important exposure route.[13][19][20] The higher toxicity of certain metabolites could exacerbate the sublethal effects observed in pollinators.

Methodologies for Investigation

To accurately assess the risks associated with thiacloprid amide, robust and validated methodologies are essential. The following protocols provide a framework for investigating its metabolism and biological effects.

5.1. Protocol: In Vitro Metabolism Assay

This protocol is designed to quantify the formation of thiacloprid amide from its parent compound using liver microsomal fractions, a self-validating system for assessing metabolic pathways.

Objective: To determine the rate of thiacloprid amide formation in a hepatic system.

Methodology:

-

Preparation of Liver S9 Fractions: Homogenize liver tissue (e.g., from rat or rainbow trout) in a buffered solution and centrifuge at 9,000 x g to obtain the S9 fraction, which contains both microsomal and cytosolic enzymes.

-

Incubation: Prepare a reaction mixture containing the S9 fraction, a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and a known concentration of thiacloprid.

-

Reaction: Incubate the mixture at a physiologically relevant temperature (e.g., 37°C for mammals) for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.

-

Extraction and Analysis: Centrifuge the quenched samples to remove protein. Analyze the supernatant for the presence and quantity of thiacloprid and thiacloprid amide using LC-MS/MS (see Protocol 5.2).

-

Data Interpretation: Plot the concentration of thiacloprid amide formed over time to determine the metabolic rate. The inclusion of a denatured (boiled) S9 fraction as a negative control is critical to validate that the observed transformation is enzymatic.

dot

Caption: Workflow for an in vitro assay to study the metabolism of Thiacloprid.

5.2. Protocol: Analytical Detection and Quantification via LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of thiacloprid and its metabolites in complex matrices.[21][22]

Objective: To accurately quantify thiacloprid and thiacloprid amide in environmental or biological samples.

Methodology:

-

Sample Preparation: Extract analytes from the sample matrix (e.g., soil, water, tissue) using an appropriate solvent, such as methanol/acetic acid.[21]

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., Thiacloprid-d4) to the extract. This is a critical step for trustworthy quantification, as it corrects for variations in sample recovery and instrument response.[23]

-

Cleanup: If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

-

Chromatographic Separation: Inject the final extract onto a reverse-phase HPLC column (e.g., C18) to separate thiacloprid from thiacloprid amide and other components based on their polarity.

-

Mass Spectrometric Detection: Analyze the column eluent using an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and the internal standard to ensure high selectivity and accurate quantification.

-

Validation: The method must be validated for linearity, limit of quantitation (LOQ), accuracy, and precision according to established guidelines to ensure the data is reliable.[21]

Synthesis and Future Directions

The scientific evidence compels a shift in perspective: the environmental and toxicological assessment of thiacloprid is incomplete without a thorough evaluation of its amide metabolite. Thiacloprid amide is not merely a degradation product but a biologically active compound with significant persistence and, in some cases, enhanced toxicity compared to its parent.

dot

Caption: The pathway from Thiacloprid application to the biological impact of its amide metabolite.

Future research should prioritize:

-

Direct nAChR Binding Studies: Quantifying the binding affinity of thiacloprid amide to various insect and vertebrate nAChR subtypes.

-

Chronic Exposure Studies: Evaluating the long-term, sublethal effects of thiacloprid amide on sensitive non-target organisms, particularly pollinators and aquatic invertebrates.

-

Mixture Toxicity: Investigating the synergistic or additive toxic effects of co-exposure to thiacloprid and thiacloprid amide.

-

Human Health Relevance: Assessing the potential for thiacloprid amide to impact mammalian systems, building on existing data that suggests reproductive and carcinogenic concerns for the parent compound.[1]

By focusing on the complete toxicological profile of thiacloprid and its key metabolites, the scientific community can provide more accurate and protective risk assessments for this widely used class of insecticides.

References

- Gimeno, P., et al. (2021). Comparative cytotoxicity of neonicotinoid insecticides and their metabolites on fish leukocytes.

- Tison, L., et al. (2016). Chronic larval exposure to thiacloprid impairs honeybee antennal selectivity, learning and memory performances. PMC.

- Schur, A., et al. (2008). Thiacloprid, a novel neonicotinoid insecticide for foliar application. ResearchGate.

- Singh, S., et al. (2024). An evidence based comprehensive review on thiacloprid, a pesticide residue, induced toxicity: Unveiling hazard to human health. PubMed.

- FAO. (2006). THIACLOPRID (223) Explanation. Food and Agriculture Organization of the United Nations.

- Sharma, R., et al. (2023). Effect of Thiacloprid exposure on Honey bees, Apis mellifera. AWS.

- MDPI. (2021). Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor.

- Li, Y., et al. (2022). Early-Stage High-Concentration Thiacloprid Exposure Induced Persistent Behavioral Alterations in Zebrafish. PMC - PubMed Central.

- Liu, Z. J., et al. (2016). Sensitive detection of thiacloprid in environmental and food samples by enhanced chemiluminescent enzyme immunoassay. RSC Publishing.

- Sharma, R., et al. (2023). Effect of Thiacloprid exposure on Honey bees, Apis mellifera Abstract. AWS.

- de Lima e Silva, C., et al. (2017). Multigeneration toxicity of imidacloprid and thiacloprid to Folsomia candida. ResearchGate.

- BenchChem. (2025). Quantitative Analysis of Thiacloprid: A Comparative Guide to Analytical Methods.

- AERU, University of Hertfordshire. (2025). Thiacloprid (Ref: YRC 2894).

- Fritz, M. A., et al. (2021). In vitro metabolism assessment of thiacloprid in rainbow trout and rat by LC-UV and high resolution-mass spectrometry. NIH.

- van den Berg, S., et al. (2022). Long‐Term Effects of Imidacloprid, Thiacloprid, and Clothianidin on the Growth and Development of Eisenia andrei. PubMed Central.

- AERU, University of Hertfordshire. Thiacloprid-amide (Ref: KK02254).

- Bodo, T., et al. (2019). The effect of neonicotinoid insecticide thiacloprid on the structure and stability of DNA.

- Bayer Global. (2014). Summary of the fate and behaviour in the environment for thiacloprid.

- El-Gohary, M., et al. (2022). Thiacloprid Induced Developmental Neurotoxicity via ROS-Oxidative Injury and Inflammation in Chicken Embryo. PMC.

- US EPA. (2002). Environmental Chemistry Methods: DER-thiacloprid-ecm-soil.

- Ellis, J., et al. (2017). The Neonicotinoid Insecticide Thiacloprid Impacts upon Bumblebee Colony Development under Field Conditions. ACS Publications.

- Tison, L., et al. (2016). Honey bees' behavior is impaired by chronic exposure to the neonicotinoid thiacloprid in the field. Moray Beekeeping Dinosaurs.

- Han, D., et al. (2024). Establishment of a rapid and sensitive ic-ELISA for the detection of thiacloprid residues in honey and medicinal herbs.

- El-Gohary, M., et al. (2022). The Neonicotinoid Thiacloprid Interferes with the Development, Brain Antioxidants, and Neurochemistry of Chicken Embryos and. UNICAM.

- El-Gohary, M., et al. (2022). The Neonicotinoid Thiacloprid Interferes with the Development, Brain Antioxidants, and Neurochemistry of Chicken Embryos and Alters the Hatchling Behavior. PMC.

- Dai, Y., et al. (2010). Metabolism of the Neonicotinoid Insecticides Acetamiprid and Thiacloprid by the Yeast Rhodotorula mucilaginosa Strain IM-2. ResearchGate.

- de Lima e Silva, C., et al. (2017). Multigeneration toxicity of imidacloprid and thiacloprid to Folsomia candida.

Sources

- 1. In vitro metabolism assessment of thiacloprid in rainbow trout and rat by LC-UV and high resolution-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiacloprid (Ref: YRC 2894) [sitem.herts.ac.uk]

- 4. An evidence based comprehensive review on thiacloprid, a pesticide residue, induced toxicity: Unveiling hazard to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]